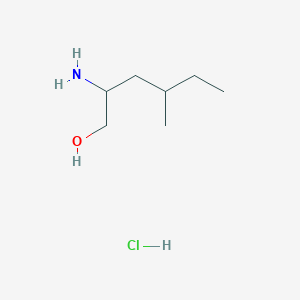

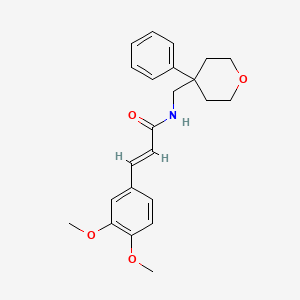

![molecular formula C16H13F2N3O B2960421 N-[2-(1H-benzimidazol-2-yl)ethyl]-2,6-difluorobenzamide CAS No. 727661-70-3](/img/structure/B2960421.png)

N-[2-(1H-benzimidazol-2-yl)ethyl]-2,6-difluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a constituent of many bioactive heterocyclic compounds and is primarily known for its use in pharmaceutical drugs .

Synthesis Analysis

The usual synthesis of benzimidazole derivatives involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate .Molecular Structure Analysis

Benzimidazole has a bicyclic structure, formed by the fusion of a benzene ring and an imidazole ring .Chemical Reactions Analysis

Benzimidazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities .Physical and Chemical Properties Analysis

Benzimidazole is a solid at room temperature. It has a density of 1.2±0.1 g/cm^3, a boiling point of 535.4±33.0 °C at 760 mmHg, and a flash point of 277.6±25.4 °C .Aplicaciones Científicas De Investigación

Antimicrobial Activity

N-[2-(1H-benzimidazol-2-yl)ethyl]-2,6-difluorobenzamide and related compounds have been studied for their antimicrobial properties. For instance, 1H-benzimidazole derivatives have shown significant activity against various microorganisms, including Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus flavus (Salahuddin et al., 2017).

Material Science and Polymer Synthesis

In material science, derivatives of benzimidazole, such as 2-(4-aminophenoxy)methyl-5-aminobenzimidazole, have been used in the synthesis of novel aromatic polyimides. These polyimides exhibit significant solubility in organic solvents and have potential applications in various fields due to their thermal stability (Butt et al., 2005).

Catalysis and Chemical Synthesis

Benzimidazole derivatives are also utilized in catalysis. For example, mixed N-heterocyclic carbene/phosphine complexes involving benzimidazolin-2-ylidene have been synthesized for selective catalysis in chemical reactions, such as dehydrogenative amidation and amination (Xiao-Wei Xie & Huynh, 2015).

Anticancer Activity

Some benzimidazole derivatives have been synthesized and evaluated for their potential anticancer properties. For instance, certain 2-aryl-5(6)-nitro-1H-benzimidazole derivatives showed cytotoxicity against various human cancer cell lines, with compound 6 being particularly potent against the A549 cell line (Romero-Castro et al., 2011).

DNA Binding and Antioxidant Activities

Benzimidazole derivatives have also been explored for their DNA-binding properties and antioxidant activities. Studies suggest that certain Ag(I) complexes containing benzimidazole derivatives can bind to DNA in an intercalation mode and demonstrate significant antioxidant activities (Wu et al., 2014).

Anti-inflammatory Properties

Research has been conducted on benzimidazole derivatives for their anti-inflammatory properties. For example, a study on 2-(substituted-pyridinyl)benzimidazoles showed that these compounds exhibited significant anti-inflammatory activity in rat models (Tsukamoto et al., 1980).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Given the wide range of biological activities exhibited by benzimidazole derivatives, these compounds continue to be of interest in the development of new pharmaceutical drugs. Future research may focus on the synthesis of new benzimidazole derivatives and the exploration of their biological activities .

Propiedades

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)ethyl]-2,6-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F2N3O/c17-10-4-3-5-11(18)15(10)16(22)19-9-8-14-20-12-6-1-2-7-13(12)21-14/h1-7H,8-9H2,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHIKKMSIBAJBCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CCNC(=O)C3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

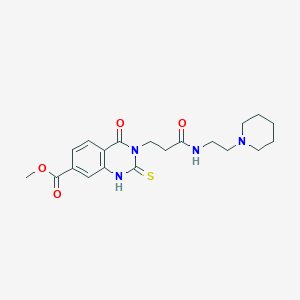

![N-(2,3-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2960338.png)

![4-[(6-Tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobutanoic acid](/img/structure/B2960339.png)

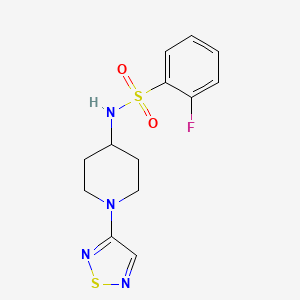

![N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2960340.png)

![5-[(5-Fluoropyridin-2-yl)methyl]-1,2,5-dithiazepane](/img/structure/B2960342.png)

![N-(2-chlorophenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2960345.png)

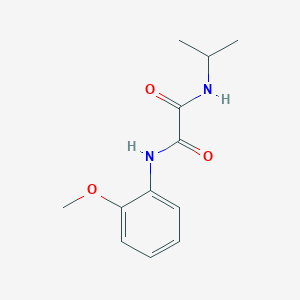

![Methyl 2-[2-[4-(azepan-1-ylsulfonyl)benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2960351.png)

![5,5-Bis[2-(4-bromophenyl)-2-oxoethyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2960356.png)

![3-amino-2-(pyridin-4-yl)-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one](/img/structure/B2960357.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2960360.png)